molecular formula C10H12O4 B1297016 2-(3-Methoxyphenoxy)propanoic acid CAS No. 7309-52-6

2-(3-Methoxyphenoxy)propanoic acid

Cat. No. B1297016
CAS RN: 7309-52-6
M. Wt: 196.2 g/mol
InChI Key: QAVOEPJGKZAZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)propanoic acid, also known as Lactisole, is an antagonist of sweet taste receptors, reducing both sweetness intensity and persistence . It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds .


Molecular Structure Analysis

The molecular formula of 2-(3-Methoxyphenoxy)propanoic acid is C10H12O4 . Its molecular weight is 196.200 Da . The structure contains a benzene ring conjugated to a propanoic acid .

Scientific Research Applications

Electrochemical Hydrogenation in Organic Synthesis

Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids can produce 3-(methoxyphenyl)propanoic acids in nearly quantitative yield. This process, utilizing electrocatalytic hydrogenation at a Ni cathode or direct electroreduction, highlights the role of 2-(3-Methoxyphenoxy)propanoic acid in organic synthesis, especially in electrosynthesis methodologies (Korotaeva et al., 2011).

Renewable Building Blocks in Material Science

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. Its reaction with bio-based amines forms benzoxazine end-capped molecules, paving the way for sustainable alternatives in the creation of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Food Quality and Safety

In food science, methods have been developed for determining sodium 2-(4-methoxyphenoxy) propanoate in foods, indicating the importance of this compound in food quality and safety measures. This involves solid-phase extraction and high-performance liquid chromatography, underlining its relevance in food analysis (Ma Jian-min, 2014).

Anti-inflammatory Research

Research on compounds like 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, isolated from Eucommia ulmoides Oliv. leaves, shows potential for anti-inflammatory applications. This highlights the role of related compounds in exploring novel anti-inflammatory agents (Ren et al., 2021).

Phytotoxicity and Genotoxicity

Studies on cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, assess their phytotoxic and genotoxic effects. This research is crucial in understanding the environmental impact of such compounds (Jităreanu et al., 2013).

Sweetness Inhibition in Food Science

In the context of food science, the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) has been studied for its specific inhibitory effects on sweet taste, demonstrating its utility in modifying food flavors (Johnson et al., 1994).

Lignin Research

Research on lignin model glycosides includes the study of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides, highlighting the compound's relevance in understanding lignin and its derivatives (Helm et al., 1997).

Safety And Hazards

When handling 2-(3-Methoxyphenoxy)propanoic acid, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(3-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVOEPJGKZAZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326039
Record name 2-(3-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)propanoic acid

CAS RN

7309-52-6
Record name 7309-52-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenoxy)propanoic acid
Reactant of Route 5
2-(3-Methoxyphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenoxy)propanoic acid

Citations

For This Compound
2
Citations
EB Rathbone, GD Patel, RW Butters… - Journal of Agricultural …, 1989 - ACS Publications
Aqueous extracts of roasted Colombian Arabica coffee beans were fractionated by solvent extraction and preparative-layer silica gel chromatography and analyzed bygas-liquid …
Number of citations: 15 pubs.acs.org
SL Fomulu, MS Hendi, RE Davis… - Crystal growth & …, 2002 - ACS Publications
Cocrystallization of equimolar quantities of (S)-2-(2,4,5-trichloroanilino)propanoic acid and (R)-2-(2,4,5-trichlorophenoxy)propanoic acid yields molecular crystals with approximate …
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.